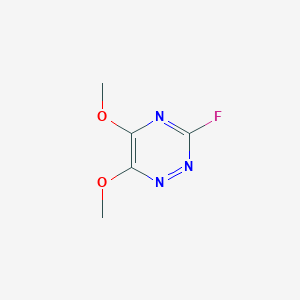
3-Fluoro-5,6-dimethoxy-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6-dimethoxy-1,2,4-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
3-Fluoro-5,6-dimethoxy-1,2,4-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine and methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as amide or ester formation.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N-methylmorpholine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine, while coupling reactions can produce amides or esters .
科学研究应用
3-Fluoro-5,6-dimethoxy-1,2,4-triazine has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
作用机制
The mechanism by which 3-Fluoro-5,6-dimethoxy-1,2,4-triazine exerts its effects involves its ability to interact with various molecular targets. The fluorine and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in peptide coupling reactions.
2,4,6-Tri-substituted-1,3,5-triazines: Known for their applications in herbicides and polymer stabilizers.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for amide synthesis.
Uniqueness
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other triazine derivatives. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role .
属性
分子式 |
C5H6FN3O2 |
|---|---|
分子量 |
159.12 g/mol |
IUPAC 名称 |
3-fluoro-5,6-dimethoxy-1,2,4-triazine |
InChI |
InChI=1S/C5H6FN3O2/c1-10-3-4(11-2)8-9-5(6)7-3/h1-2H3 |
InChI 键 |
LWRZAPPSVITXJK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=NC(=N1)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


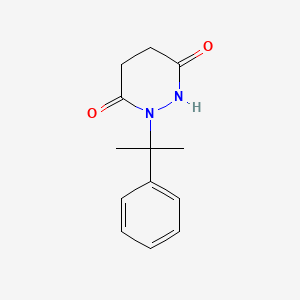
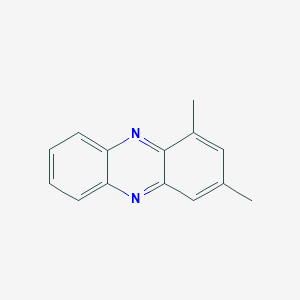
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
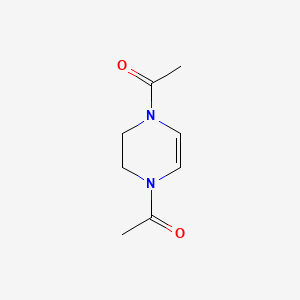
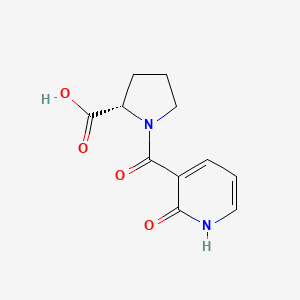
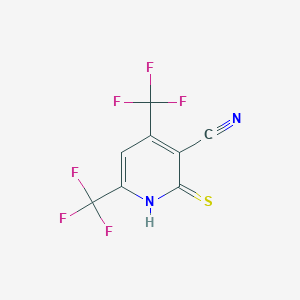

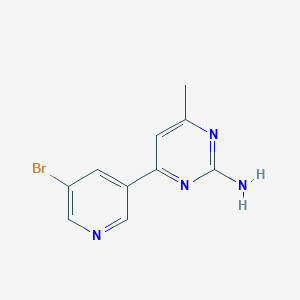
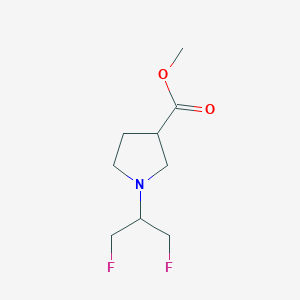
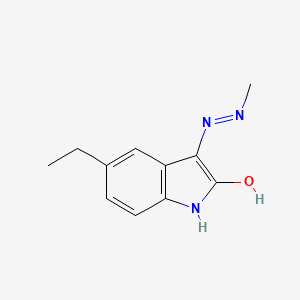
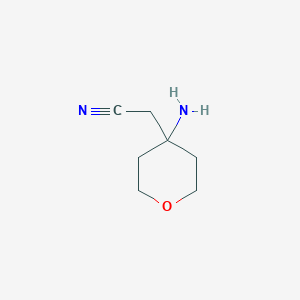
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
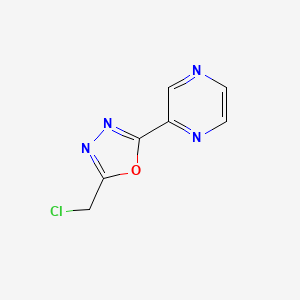
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
